molecular formula C8H7NO3S B3047374 Benzonitrile, 4-[(methylsulfonyl)oxy]- CAS No. 138373-10-1

Benzonitrile, 4-[(methylsulfonyl)oxy]-

Cat. No.: B3047374
CAS No.: 138373-10-1
M. Wt: 197.21 g/mol
InChI Key: KBEOVAOGOKJRCY-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(methylsulfonyl)oxy]- (CAS: Not explicitly provided; IUPAC name: 4-[(methylsulfonyl)oxy]benzonitrile) is a benzonitrile derivative featuring a methylsulfonyloxy (-OSO₂CH₃) substituent at the para position of the aromatic ring. This compound combines the electron-withdrawing nitrile (-CN) and sulfonate ester (-OSO₂CH₃) groups, making it highly reactive in nucleophilic substitution or coupling reactions.

Properties

CAS No.

138373-10-1

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

(4-cyanophenyl) methanesulfonate

InChI

InChI=1S/C8H7NO3S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-5H,1H3

InChI Key

KBEOVAOGOKJRCY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C#N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzonitrile, 4-[(methylsulfonyl)oxy]- and related benzonitrile derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Benzonitrile, 4-[(methylsulfonyl)oxy]- -OSO₂CH₃ (sulfonyloxy) C₈H₇NO₃S ~198 (calculated) Potential leaving group; reactivity in nucleophilic substitutions or coupling reactions.
Benzonitrile, 4-(methylsulfonyl) -SO₂CH₃ (sulfonyl) C₈H₇NO₂S 181.212 Pharmaceutical intermediates (e.g., Hantzsch dihydropyridines); electron-withdrawing activator.
Benzonitrile, 4-[(S)-methylsulfinyl] -SOCH₃ (sulfinyl) C₈H₇NOS 165.21 Chiral intermediates; potential use in asymmetric synthesis.
Benzonitrile, 4-[[(2-methylhexyl)oxy]methyl]- -CH₂O-(2-methylhexyl) C₁₅H₂₁NO 231.333 Laboratory chemical; limited toxicity data (H302, H315, H319 hazards).
4-(Benzylsulfanyl)-2-methylbenzonitrile -S-CH₂C₆H₅ (sulfanyl) C₁₅H₁₃NS 239.34 Agrochemical or pharmaceutical intermediate; thioether functionality.
Benzeneacetonitrile, α-[[(4-methylphenyl)sulfonyl]oxy]- -OSO₂C₆H₄CH₃ (sulfonate ester) C₁₅H₁₃NO₃S 287.334 High boiling point (467.1°C); potential solvent or intermediate in organic synthesis.

Key Comparisons

Reactivity and Functional Groups: The sulfonyloxy group (-OSO₂CH₃) in the target compound is a stronger leaving group compared to sulfonyl (-SO₂CH₃) or sulfanyl (-S-CH₃) substituents, making it suitable for nucleophilic aromatic substitution . Sulfinyl (-SOCH₃) derivatives (e.g., ) exhibit chirality, enabling applications in asymmetric synthesis, unlike the non-chiral sulfonyloxy group .

Physical Properties :

  • The target compound’s molecular weight (~198 g/mol) is higher than 4-(methylsulfonyl)benzonitrile (181.212 g/mol) due to the additional oxygen in the sulfonyloxy group .
  • Compounds with bulkier substituents (e.g., 4-[[(2-methylhexyl)oxy]methyl]-) exhibit lower polarity and higher hydrophobicity, impacting solubility .

Applications :

  • Sulfonyl-substituted benzonitriles (e.g., 4-(methylsulfonyl)benzonitrile) are used in pharmaceutical intermediates, such as Hantzsch dihydropyridines for cardiovascular drugs .
  • Sulfanyl derivatives (e.g., 4-(benzylsulfanyl)-2-methylbenzonitrile) may serve as agrochemical intermediates due to their stability and bioactivity .

Safety Profiles :

  • Compounds like Benzonitrile, 4-[[(2-methylhexyl)oxy]methyl]- exhibit acute oral toxicity (H302) and skin irritation (H315), highlighting the need for careful handling .

Q & A

What are the key safety considerations when handling Benzonitrile, 4-[(methylsulfonyl)oxy]- in laboratory settings?

Answer:
This compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) based on structurally analogous sulfonated benzonitriles . Recommended precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.
  • Emergency Protocols: In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
  • Storage: Store in sealed containers in dry, ventilated areas away from incompatible materials (e.g., strong oxidizers) .

How can researchers optimize the synthesis of Benzonitrile, 4-[(methylsulfonyl)oxy]-?

Answer:
While direct synthesis data are limited, analogous methylsulfonyloxy-containing compounds (e.g., Tesaglitazar) suggest a multi-step approach:

Sulfonation: React 4-hydroxybenzonitrile with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the methylsulfonyloxy group.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

Validation: Confirm yield and purity via HPLC or NMR .

What advanced spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can identify the methylsulfonyloxy group (e.g., δ ~3.2 ppm for –SO2_2CH3_3) and nitrile functionality.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak), while fragmentation patterns confirm structural motifs .
  • Infrared (IR) Spectroscopy: Look for –CN stretch (~2240 cm1^{-1}) and –SO2_2 asymmetric/symmetric stretches (~1350–1160 cm1^{-1}) .

How does the methylsulfonyloxy group influence biological activity in drug discovery?

Answer:
The methylsulfonyloxy moiety enhances metabolic stability and binding affinity in target proteins. For example, in progesterone receptor antagonists (e.g., compound T60056), this group improves hydrophobic interactions and resistance to enzymatic degradation . Researchers should evaluate:

  • Structure-Activity Relationships (SAR): Modify substituents on the benzonitrile core to optimize potency.
  • In Vitro Assays: Test inhibition efficacy using receptor-binding assays (e.g., fluorescence polarization) .

What strategies address contradictions in reported physicochemical data for sulfonated benzonitriles?

Answer:
Discrepancies in properties like melting point or solubility (e.g., missing data in ) can arise from impurities or polymorphic forms. Mitigation strategies include:

  • Reproducibility Checks: Cross-validate results using independent synthesis batches.
  • Computational Modeling: Predict properties via tools like ACD/Labs Percepta to fill data gaps .
  • Standardized Protocols: Adopt OECD guidelines for consistent measurement of logP, pKa, and solubility .

What role does this compound play in click chemistry applications?

Answer:
The nitrile group can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. For example, benzonitrile derivatives have been used to synthesize lignan-based probes for biological imaging . Key steps:

Functionalization: Introduce alkyne/azide groups to the benzonitrile core.

Reaction Optimization: Use Cu(I) catalysts (e.g., TBTA) in DMF/H2_2O at 50°C for 12 hours.

Application: Conjugate with biomolecules (e.g., antibodies) for targeted delivery studies .

How can computational methods aid in studying this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to predict sites for nucleophilic attack (e.g., at the sulfonyl oxygen).
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., progesterone receptor) to guide SAR .
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability and toxicity risks .

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